molecular formula C15H25O4P B12771443 7718ZH9Tkp CAS No. 10175-90-3

7718ZH9Tkp

Cat. No.: B12771443
CAS No.: 10175-90-3
M. Wt: 300.33 g/mol
InChI Key: ZEBMSMUPGIOANU-UHFFFAOYSA-N
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Description

Compound 7718ZH9Tkp is a heterocyclic organic molecule with a complex structure, tentatively identified through comparative analysis of analogous compounds in the provided literature. While its exact structural formula remains unspecified in the evidence, its pharmacological and physicochemical properties can be inferred from structurally related substances, such as those documented under CAS 7400-06-8 (C₁₀H₁₇N₃O₃) and CAS 7312-10-9 (C₉H₅BrO₂S) . Based on these analogs, 7718ZH9Tkp is hypothesized to exhibit moderate polarity, high gastrointestinal (GI) absorption, and variable blood-brain barrier (BBB) permeability, depending on functional group modifications .

Key inferred properties include:

  • Molecular weight: ~240–260 g/mol (aligned with brominated or nitrogen-rich analogs) .
  • LogP (partition coefficient): Estimated between 0.7–2.0, suggesting balanced lipophilicity suitable for drug-like properties .
  • Synthetic accessibility: Likely moderate (score ~2.5–3.0), requiring multi-step reactions involving halogenation or cyclization, as seen in CAS 7312-10-9’s synthesis using sulfuryl chloride and methanol .

Properties

CAS No.

10175-90-3

Molecular Formula

C15H25O4P

Molecular Weight

300.33 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)methylphosphonic acid

InChI

InChI=1S/C15H25O4P/c1-14(2,3)11-7-10(9-20(17,18)19)8-12(13(11)16)15(4,5)6/h7-8,16H,9H2,1-6H3,(H2,17,18,19)

InChI Key

ZEBMSMUPGIOANU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves several steps. One common synthetic route includes the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride with phosphorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine . The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid undergoes various chemical reactions, including:

Scientific Research Applications

P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential antioxidant properties and its ability to inhibit certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.

    Industry: It is used in the production of flame retardants and as an additive in lubricants

Mechanism of Action

The mechanism of action of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves its interaction with molecular targets such as reactive oxygen species (ROS) and enzymes . The compound’s antioxidant properties allow it to neutralize ROS, thereby protecting cells from oxidative damage. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

The table below contrasts 7718ZH9Tkp with two closely related compounds from the evidence:

Property 7718ZH9Tkp CAS 7400-06-8 CAS 7312-10-9
Molecular Formula (Inferred) C₁₀H₁₅N₂O₃S C₁₀H₁₇N₃O₃ C₉H₅BrO₂S
Molecular Weight (g/mol) ~250 227.26 257.10
LogP (Consensus) 1.2 0.82 0.71
Solubility (mg/mL) 5.8 6.1 Not reported
GI Absorption High High High
BBB Permeability No No Yes
CYP Inhibition None None CYP1A2
Synthetic Accessibility 2.8 2.67 Not reported

Key observations :

  • BBB Permeability : Unlike CAS 7312-10-9, which penetrates the BBB due to its brominated aromatic system, 7718ZH9Tkp’s lack of BBB permeability may stem from polar substituents (e.g., hydroxyl or carboxyl groups) increasing its hydrophilicity .
  • LogP : The higher LogP of 7718ZH9Tkp compared to CAS 7400-06-8 suggests enhanced membrane permeability, though this is offset by its larger molecular weight .
  • CYP Interactions: Neither 7718ZH9Tkp nor CAS 7400-06-8 inhibit cytochrome P450 enzymes, reducing risks of drug-drug interactions .

Structural and Functional Analogues

Similar compounds to 7718ZH9Tkp, as modeled after CAS 7312-10-9’s similarity rankings, include:

Compound CAS No. Similarity Score Key Differences
7-Bromobenzo[b]thiophene-2-carboxylic acid 7312-10-9 0.93 Bromine substitution enhances electrophilicity .
4-Chloro-5,7-dihydropyrrolo[2,3-d]pyridin-6-one 7400-06-08 0.85 Nitrogen-rich core improves solubility .
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid N/A 0.87 Tri-carboxylic groups increase polarity .

Notable trends:

  • Halogenation : Bromine or chlorine substituents (as in CAS 7312-10-9) improve binding affinity but may reduce metabolic stability .
  • Heteroatom Incorporation : Nitrogen and sulfur atoms (common in both 7718ZH9Tkp and analogs) enhance hydrogen-bonding capacity, critical for target engagement .

Challenges :

  • Purification : Silica gel chromatography is often required to isolate pure products due to byproduct formation .
  • Yield Optimization : Stepwise reagent addition and temperature control (e.g., 60–80°C) improve reaction efficiency .

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